molecular formula C15H23N5 B5428222 4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile

4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile

Cat. No. B5428222
M. Wt: 273.38 g/mol
InChI Key: NTCVTIYEBTUQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that has a unique structure and exhibits interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as DNA topoisomerases and dihydrofolate reductase. It may also work by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to exhibit anticancer activity against various cancer cell lines, including breast and lung cancer cells. Additionally, it has been found to be a potent inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile is its unique spirocyclic structure, which makes it a potential drug candidate. It also exhibits various biochemical and physiological effects, making it a versatile compound for research. However, the synthesis of the compound can be challenging, and the yield is moderate. Additionally, the purification of the compound can be difficult due to its polar nature.

Future Directions

There are many potential future directions for the research of 4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile. One direction is to further study its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential use as a fluorescent probe for biological imaging. Additionally, further studies can be conducted to understand its mechanism of action and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile involves the reaction of 2-amino-1,3-diazacycloheptane with malononitrile in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the spirocyclic compound. The yield of the reaction is moderate, and the purification of the compound can be challenging due to its polar nature.

Scientific Research Applications

4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for biological imaging. Additionally, it has been found to be a potent inhibitor of certain enzymes, making it a potential drug candidate.

properties

IUPAC Name

4-amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5/c16-11-12-13(17)18-14(20-9-5-2-6-10-20)19-15(12)7-3-1-4-8-15/h1-10,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCVTIYEBTUQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(NC(=N2)N3CCCCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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